An In-depth Technical Guide to 2,3-Dihydrooxazol-4-amine
An In-depth Technical Guide to 2,3-Dihydrooxazol-4-amine
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of 2,3-Dihydrooxazol-4-amine. Due to the limited availability of data for this specific compound in its free base form, this document primarily focuses on its hydrochloride salt, 2,3-Dihydrooxazol-4-amine hydrochloride, for which more information is accessible. This guide collates available physicochemical data, outlines general synthetic strategies applicable to this class of compounds, and discusses the known biological activities of related amino-oxazoline structures. The information is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties
The core structure of 2,3-Dihydrooxazol-4-amine consists of a five-membered dihydrooxazole ring with an amine group substituted at the 4-position. While detailed experimental data for the free base is scarce, its structure can be inferred from its more stable and commercially available hydrochloride salt.
The chemical structure is represented by the SMILES code: NC1=COCN1.
Table 1: Physicochemical Properties of 2,3-Dihydrooxazol-4-amine Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₃H₇ClN₂O | [1] |
| Molecular Weight | 122.55 g/mol | [1] |
| CAS Number | Not Available | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Note: The data presented is for the hydrochloride salt of the compound.
Experimental Protocols: General Synthetic Approaches
General Synthesis of a 4-Amino-oxazoline Ring
A plausible synthetic route to a 4-amino-oxazoline derivative could involve the following conceptual steps, starting from an appropriate α-amino acid.
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Caption: General Synthetic Workflow for 4-Amino-oxazolines.
Detailed Methodological Considerations:
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Starting Material Selection: The synthesis would likely commence with a protected serine or a related β-hydroxy-α-amino acid derivative where the side chain provides the hydroxyl group necessary for cyclization.
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Amide Formation: The carboxylic acid of the protected amino acid would be activated and reacted with an ammonia equivalent to form the primary amide.
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Cyclization: The key step is the cyclodehydration of the β-hydroxy amide intermediate. This is often achieved using reagents like triphenylphosphine and hexachloroethane or Burgess reagent.[2] The choice of reagent can influence the stereochemistry of the final product.
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Deprotection: The final step involves the removal of any protecting groups from the amine and other functionalities to yield the target compound.
Biological Activity and Signaling Pathways
While there is no specific biological data for 2,3-Dihydrooxazol-4-amine, the broader class of compounds containing the amino-oxazoline scaffold has been investigated for various biological activities. These compounds are considered privileged structures in medicinal chemistry due to their ability to interact with a range of biological targets.
Derivatives of 2-aminooxazole have been explored as isosteres of 2-aminothiazoles, a well-known scaffold in drug discovery.[3] This suggests that 2,3-Dihydrooxazol-4-amine could potentially exhibit similar biological activities.
Known activities of related amino-oxazoline compounds include:
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Antitubercular Activity: Certain N-substituted 4-phenyl-2-aminooxazoles have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.[3][4]
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Antimicrobial and Antifungal Properties: The oxazoline ring is a core component of many natural products with antimicrobial and antifungal properties.[5]
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Enzyme Inhibition: The structural similarity to various endogenous molecules allows amino-oxazolines to act as enzyme inhibitors. For example, they have been investigated as inhibitors of nitric oxide synthase.
Given these activities, a hypothetical signaling pathway where a 2,3-Dihydrooxazol-4-amine derivative might act as an inhibitor of a key bacterial enzyme is depicted below.
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Caption: Hypothetical Bacterial Enzyme Inhibition Pathway.
Safety and Handling
Specific safety and handling information for 2,3-Dihydrooxazol-4-amine is not available. However, for its hydrochloride salt, general laboratory safety precautions should be followed. Based on safety data sheets for similar chemical compounds, the following handling guidelines are recommended:
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[6][7]
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Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.[6]
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Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.[1]
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First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[7][8]
Conclusion
2,3-Dihydrooxazol-4-amine represents an interesting chemical scaffold with potential for further investigation in medicinal chemistry. While specific experimental data for this compound is limited, this guide provides a foundational understanding of its structure, potential synthetic routes, and plausible biological activities based on related compounds. Further research is warranted to fully elucidate the chemical and biological properties of this molecule and to explore its potential as a lead compound in drug discovery programs.
References
- 1. 2,3-Dihydrooxazol-4-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. labelsds.com [labelsds.com]
- 8. assets.greenbook.net [assets.greenbook.net]
